molecular formula C9H13N5 B1427881 3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine CAS No. 1250823-58-5

3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B1427881
CAS No.: 1250823-58-5
M. Wt: 191.23 g/mol
InChI Key: IUJIKYYOXICYTE-UHFFFAOYSA-N
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Description

3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H13N5 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Biological Activity

3-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C10H13N5
  • Molecular Weight : 205.25 g/mol

The structure features a pyrazole core, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes the findings related to its anticancer effects:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)12.50Induction of apoptosis
HepG2 (Liver)26.00Cell cycle arrest
A549 (Lung)36.12Inhibition of proliferation
HCT116 (Colon)0.39Aurora-A kinase inhibition

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Activity

In addition to its anticancer properties, studies have shown that pyrazole derivatives can also possess anti-inflammatory effects. The following data illustrates the anti-inflammatory activity of related compounds:

Compound Activity Assay Method
Compound AHRBC membrane stabilizationMembrane stabilization assay
Compound BDPPH scavenging percentageAntioxidant assay

These compounds demonstrated significant inhibition of inflammatory mediators, supporting their development as anti-inflammatory agents .

Mechanistic Insights

The mechanism of action for this compound involves several pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly in cancerous cells, contributing to its antiproliferative effects.
  • Kinase Inhibition : Some studies suggest that pyrazole derivatives may inhibit specific kinases involved in cancer cell signaling pathways .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

  • Study on HepG2 Cells : A study evaluated the effects of various pyrazole derivatives on HepG2 liver cancer cells, demonstrating significant growth inhibition and induction of apoptosis at low concentrations.
  • In Vivo Models : Animal models treated with pyrazole-based compounds exhibited reduced tumor growth compared to controls, reinforcing the potential for clinical application.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that pyrazole derivatives exhibit anticancer properties. A study demonstrated that compounds similar to 3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects
Another significant application lies in its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced symptoms in conditions like arthritis and other inflammatory diseases .

Case Study: Synthesis of Pyrazole Derivatives
A notable case involved synthesizing a series of pyrazole derivatives, including this compound. These compounds were tested for their ability to inhibit tumor growth in vitro and in vivo, showing promising results that warrant further investigation .

Agricultural Applications

Pesticide Development
The compound's structure allows it to function as a potential pesticide. Research has highlighted the effectiveness of pyrazole-based compounds in controlling pests and diseases in crops. For instance, derivatives have been developed that specifically target insect enzymes, leading to reduced toxicity to non-target species while effectively managing pest populations .

Herbicide Activity
In addition to its insecticidal properties, there is evidence suggesting that pyrazole derivatives can also act as herbicides. They inhibit specific enzymes involved in plant growth, providing a means of controlling weed populations without harming crops .

Material Science Applications

Polymer Chemistry
The unique chemical structure of this compound makes it a candidate for developing novel polymers with specific properties. Research has focused on incorporating pyrazole units into polymer backbones to enhance thermal stability and mechanical strength .

Nanotechnology
In nanotechnology, pyrazole derivatives are being explored for their potential use in creating nanomaterials with specific electronic or optical properties. The ability to modify the electronic characteristics of nanomaterials through chemical functionalization is an area of active research .

Properties

IUPAC Name

5-methyl-2-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-7-3-9(10)14(12-7)6-8-4-11-13(2)5-8/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJIKYYOXICYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CN(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.